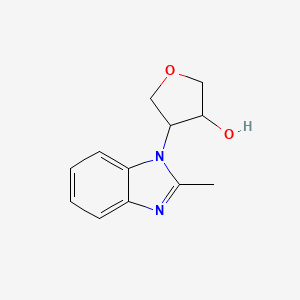

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol

Description

Properties

IUPAC Name |

4-(2-methylbenzimidazol-1-yl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-13-9-4-2-3-5-10(9)14(8)11-6-16-7-12(11)15/h2-5,11-12,15H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUUTOLWKAZEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3COCC3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

Formation of the Oxolane Ring: The oxolane ring can be formed by cyclization reactions involving appropriate diols and dehydrating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the benzimidazole or oxolane rings are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol and analogous oxolan-3-ol derivatives:

Key Differences and Implications

The bromine in the pyrazole derivative (C₇H₉BrN₂O₂) introduces electronegativity and reactivity, making it suitable for cross-coupling reactions . The purine substituent in the nucleoside analog (C₉H₁₁N₅O₃) suggests biological relevance, such as antiviral or anticancer activity .

Physicochemical Properties :

- Lipophilicity : The methyl group in the target compound increases lipophilicity compared to the polar triazole derivative (logP estimated at ~1.5 vs. ~0.8 for the triazole analog).

- Solubility : Smaller heterocycles (e.g., triazole) with higher polarity may exhibit better aqueous solubility than benzodiazole derivatives.

Synthetic and Analytical Considerations :

Biological Activity

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol is a compound belonging to the class of benzimidazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol can be represented by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 1881014-17-0 |

The compound features a benzimidazole ring and an oxolane moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds in the benzimidazole family exhibit significant antimicrobial activity. The presence of the oxolane ring may enhance the solubility and bioavailability of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol, facilitating its interaction with microbial targets. In vitro studies have shown promising results against various bacterial strains, suggesting potential as an antimicrobial agent .

Antiviral Activity

The antiviral potential of this compound is under investigation, particularly regarding its efficacy against viral infections. Preliminary findings suggest that it may inhibit viral replication by interfering with specific enzymatic pathways essential for viral life cycles . Further studies are necessary to elucidate these mechanisms.

Anticancer Properties

4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol has been evaluated for its anticancer properties. Studies indicate that it may exert cytotoxic effects on cancer cell lines through apoptosis induction and modulation of cell signaling pathways such as PI3K/AKT/mTOR . The compound's ability to target these pathways makes it a candidate for further research in cancer therapeutics.

The mechanism of action involves the interaction of the benzimidazole ring with specific enzymes or receptors, modulating their activity. The oxolane component enhances solubility and bioavailability, allowing for effective binding to biological targets. This dual-action mechanism is crucial for its antimicrobial and anticancer effects .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of benzimidazole demonstrated that compounds similar to 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, supporting its potential as a lead compound for drug development .

Evaluation of Anticancer Activity

In a preclinical model using xenografts, 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol showed effective tumor suppression at low doses. The study highlighted its role in inhibiting tumor growth through modulation of the PI3K/AKT/mTOR pathway, reinforcing the need for further clinical evaluation .

Q & A

Q. What are the recommended synthetic routes for 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol, and how do reaction conditions impact yield?

Synthesis of structurally similar benzodiazol derivatives often involves alkylation or coupling reactions. For example, oxolan-3-ol derivatives can be synthesized via nucleophilic substitution or cyclization reactions using alcohols or amines under controlled conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., palladium for cross-coupling) critically influence yield and purity. Optimization studies for analogous compounds highlight that anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

A combination of techniques is recommended:

- NMR (¹H and ¹³C) to resolve the oxolan ring and benzodiazol substituent configurations.

- X-ray crystallography for absolute stereochemical determination, as demonstrated for related oxazolidinone and triazole derivatives (e.g., monoclinic crystal systems with P21/c space groups) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and fragmentation patterns.

Q. What are the best practices for handling and storing 4-(2-methyl-1H-1,3-benzodiazol-1-yl)oxolan-3-ol to ensure stability?

- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., argon atmosphere) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid inhalation of vapors by working in a fume hood .

- Stability testing : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life parameters.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from experimental variability. Strategies include:

- Standardizing assay protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and incubation times.

- Validating purity : Use orthogonal methods (HPLC, LC-MS) to confirm compound integrity, as impurities can skew activity .

- Meta-analysis : Compare data across studies while accounting for variables like pH, temperature, and buffer composition.

Q. What strategies are recommended for optimizing solubility and bioavailability in pharmacological studies?

- Salt formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.

- Prodrug design : Modify the hydroxyl group on the oxolan ring with ester or phosphate moieties for improved membrane permeability.

- Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in physiological buffers .

Q. How can in silico methods predict binding affinities of this compound with target proteins?

- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR modeling : Train models on benzodiazol derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for binding site mutations to identify critical interactions.

Q. What are the potential degradation pathways of this compound under physiological conditions?

- Hydrolysis : The oxolan ring’s hydroxyl group may undergo acid-catalyzed ring-opening.

- Oxidation : The benzodiazol moiety is susceptible to cytochrome P450-mediated oxidation.

- Photodegradation : UV-Vis studies under simulated sunlight can identify photolytic byproducts. Stabilizers like antioxidants (e.g., BHT) or light-resistant packaging are recommended .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize variability?

- Dose range : Use a logarithmic scale (e.g., 1 nM–100 µM) with at least six concentrations.

- Replicates : Include triplicate measurements per dose to account for plate-to-plate variability.

- Controls : Normalize data to vehicle-only and reference inhibitor groups (e.g., staurosporine for kinase assays) .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOQ <1 ng/mL).

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode sorbents to remove matrix interferents.

- Internal standards : Use deuterated analogs (e.g., D₃-4-(2-methyl-benzodiazol)oxolan-3-ol) for accurate quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.